(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride
Overview
Description
(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride is a chemical compound with the molecular formula C14H23ClN2O2S. It is primarily used in proteomics research and has various applications in scientific research . This compound is known for its unique structure, which includes a piperidine ring substituted with a 4-methylphenylsulfonyl group and an ethylamine side chain.
Preparation Methods
The synthesis of (2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves several steps:
Synthetic Routes: The synthesis typically starts with the preparation of the piperidine ring, followed by the introduction of the 4-methylphenylsulfonyl group. The final step involves the addition of the ethylamine side chain and the formation of the hydrochloride salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the ethylamine side chain.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pH levels to achieve optimal results.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving cellular signaling pathways and receptor interactions.
Medicine: Research into its potential therapeutic effects includes investigations into its role as a drug candidate for various diseases.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as piperine, hexane, hexanol, and hexene share structural similarities or functional groups with this compound
Uniqueness: The presence of the 4-methylphenylsulfonyl group and the specific arrangement of the piperidine ring and ethylamine side chain make this compound unique in its chemical behavior and applications.
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-12-2-4-14(5-3-12)19(17,18)16-10-7-13(6-9-15)8-11-16;/h2-5,13H,6-11,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCSZJGXVLOLTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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